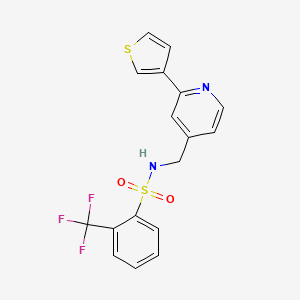

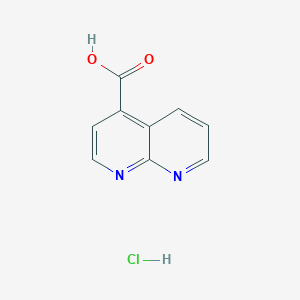

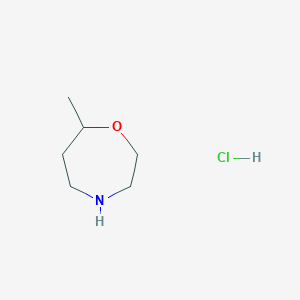

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide" involves multi-step chemical processes that may include reactions like nucleophilic substitution, condensation, and sulfonamide formation. While specific synthesis routes for this compound are not detailed in the literature reviewed, similar sulfonamide compounds have been synthesized through reactions involving sulfonyl chlorides and amines or via coupling reactions in the presence of catalysts (Crich & Smith, 2001).

Molecular Structure Analysis

Molecular structure analysis of related sulfonamide compounds highlights the significance of π–π interactions, hydrogen bonding, and the role of substituents in determining the molecule's conformation. X-ray crystallography studies reveal that adjacent molecular chains are linked by N—H⋯N hydrogen-bonding interactions, resulting in a three-dimensional network that influences the molecule's physical and chemical behavior (Mohamed-Ezzat et al., 2023).

科学的研究の応用

Anticancer and Antiviral Applications

A study outlined the synthesis and characterization of celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, some compounds exhibited significant anticancer activity, underscoring the potential of these sulfonamide derivatives in therapeutic applications (Ş. Küçükgüzel et al., 2013).

Catalytic and Chemical Synthesis Applications

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been studied for their role in catalysis, specifically in the transfer hydrogenation of ketones. These derivatives form part of precatalysts that facilitate transfer hydrogenation reactions without the need for basic additives or halide abstractors, demonstrating the utility of these sulfonamide compounds in organic synthesis and catalytic processes (A. Ruff et al., 2016).

Antimicrobial Activity

The synthesis of N-pyridin-3-yl-benzenesulfonamide and its antimicrobial activity has been described, showcasing significant efficacy against Gram-positive and Gram-negative bacteria. This highlights the potential of sulfonamide derivatives as antimicrobial agents, contributing to the development of new antibiotics (A.O. Ijuomah et al., 2022).

Photophysical Properties for OLED Applications

Homoleptic cyclometalated iridium complexes containing sulfonamide derivatives exhibit highly efficient red phosphorescence. These complexes have been applied in organic light-emitting diodes (OLEDs), demonstrating the potential of sulfonamide-based compounds in the development of advanced materials for electronic and photonic devices (A. Tsuboyama et al., 2003).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

将来の方向性

The future study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include research into its use as a drug, if applicable.

特性

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)14-3-1-2-4-16(14)26(23,24)22-10-12-5-7-21-15(9-12)13-6-8-25-11-13/h1-9,11,22H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJZIHBOFLEFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2487226.png)

![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)

![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)

![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)

![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)